molecular formula C17H24N4O2 B4614930 1-(4,7,7-三甲基-5-氧代-5,6,7,8-四氢-2-喹唑啉基)-4-哌啶甲酰胺

1-(4,7,7-三甲基-5-氧代-5,6,7,8-四氢-2-喹唑啉基)-4-哌啶甲酰胺

货号 B4614930
分子量: 316.4 g/mol
InChI 键: KNYRQHZWOXMIQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinyl-piperidinecarboxamide derivatives involves multiple steps, starting from basic precursors like bromobenzaldehyde, guanidine, and various arylisocyanates or arylisothiocyanates. These compounds are cyclized and further reacted with piperazine and boronic acids in the presence of palladium catalysts to yield the final products. The structures of the synthesized compounds are confirmed through LC-MS, NMR, IR, and mass spectrometry, demonstrating the complexity and precision required in their synthesis (Babu et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinyl-piperidinecarboxamide derivatives, including the target compound, is characterized by the presence of a quinazolinyl ring attached to a piperidine moiety through a carboxamide linkage. This structure is determined through advanced spectroscopic techniques, ensuring the correct assembly of the molecular framework which is essential for the desired biological activity (Vaksler et al., 2023).

Chemical Reactions and Properties

Quinazolinyl-piperidinecarboxamides undergo various chemical reactions, including cyclization, halogenation, and interaction with isocyanates, leading to the formation of diverse derivatives. These reactions are influenced by the presence of substituents on the quinazolinyl and piperidine rings, which can significantly affect the chemical behavior and biological activity of these compounds (Takai et al., 1988).

科学研究应用

降压活性

一项研究重点介绍了带有喹唑啉环系的哌啶衍生物的合成,包括与指定化合物相关的结构,它们作为潜在的降压药。这些化合物在自发性高血压大鼠模型中表现出显着的降压作用,表明它们在高血压管理中的潜在应用 (H. Takai 等人,1986 年)

抗菌活性

另一项研究工作合成了新型 1-(7,7-二甲基-2-吗啉代-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-甲酰胺衍生物,并对其进行了表征。这些化合物对各种革兰氏阳性和革兰氏阴性菌株表现出良好的抗菌活性,表明它们在抗菌治疗中的效用 (B. Selvakumar & K. Elango,2017 年)

CGRP 受体拮抗作用

对 BIBN 4096 BS 的研究(一种与查询分子在结构上相关的化合物)证明了其作为第一个选择性小分子降钙素基因相关肽 (CGRP) 受体拮抗剂的作用,该拮抗剂被开发用于治疗急性偏头痛。这项研究深入了解了该化合物的安全性、耐受性和药代动力学,为其在偏头痛管理中的应用奠定了基础 (M. Iovino 等人,2004 年)

抗菌活性

进一步扩展了化学效用,新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺衍生物展示了潜在的抗菌活性。这项研究强调了针对多种细菌和真菌菌株的合成和抗菌评估,说明了潜在治疗应用的广泛性 (D. S. Babu 等人,2015 年)

属性

IUPAC Name

1-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-10-14-12(8-17(2,3)9-13(14)22)20-16(19-10)21-6-4-11(5-7-21)15(18)23/h11H,4-9H2,1-3H3,(H2,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRQHZWOXMIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Reactant of Route 2
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Reactant of Route 3
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Reactant of Route 4
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide
Reactant of Route 6
1-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。